An In-depth Technical Guide to Integrin-Linked Kinase-Associated Phosphatase (ILKAP)
An In-depth Technical Guide to Integrin-Linked Kinase-Associated Phosphatase (ILKAP)
For Researchers, Scientists, and Drug Development Professionals
Introduction to ILKAP
Integrin-Linked Kinase-Associated Phosphatase (ILKAP) is a protein serine/threonine phosphatase belonging to the PP2C family.[1][2][3] Encoded by the ILKAP gene in humans, this enzyme plays a critical role in a variety of cellular processes, including cell cycle progression, cell adhesion, and apoptosis.[2] ILKAP functions primarily through its interaction with Integrin-Linked Kinase (ILK), a key regulator of integrin-mediated signaling. By modulating ILK's kinase activity, ILKAP influences downstream signaling pathways, most notably the Wnt signaling pathway through its effect on Glycogen Synthase Kinase 3 Beta (GSK3β).[1][2][3] Dysregulation of ILKAP function has been implicated in various diseases, including cancer, highlighting its potential as a therapeutic target.
Molecular Profile of ILKAP
Gene and Protein Characteristics
| Feature | Description | References |
| Gene Name | ILKAP (ILK Associated Serine/Threonine Phosphatase) | [4] |
| Aliases | ILKAP2, ILKAP3, PP2C-DELTA, PPM1O, PP2CD | [5] |
| Human Gene Location | Chromosome 2 (2q37.3) | [5] |
| Mouse Gene Location | Chromosome 1 (1 D) | [5] |
| Protein Family | Protein Phosphatase 2C (PP2C) family | [1][2][3] |
| Molecular Function | Protein serine/threonine phosphatase activity, protein binding, catalytic activity, metal ion binding. | [5] |
| Cellular Component | Cytoplasm, Nucleus, Nucleoplasm, Cytosol. | [5] |
Tissue Expression
ILKAP is widely expressed across various human tissues. Highest expression levels are observed in striated muscles, with lower levels found in smooth muscle tissues. In humans, top expressed tissues include the cerebellar hemisphere, granulocyte, gastric mucosa, and various muscle and glandular tissues. In mice, high expression is noted in the neural layer of the retina, ventricular zone, and neural tube.[5]
ILKAP in Cellular Signaling
ILKAP is a crucial regulator of intracellular signaling cascades, primarily through its interaction with and modulation of ILK.
The ILKAP-ILK-GSK3β Signaling Axis
ILKAP directly interacts with ILK, a serine/threonine kinase that acts as a central component of cell-matrix adhesion signaling. This interaction allows ILKAP to negatively regulate ILK's kinase activity.[1][2][3] A key downstream target of ILK is GSK3β. ILKAP-mediated inhibition of ILK leads to a selective decrease in the phosphorylation of GSK3β at the Serine 9 residue, without affecting the phosphorylation of another ILK target, PKB/Akt, at Serine 473.[2][3] This selective regulation of GSK3β phosphorylation is a critical aspect of ILKAP's function.
Role in Wnt Signaling
By regulating the phosphorylation state of GSK3β, a key component of the β-catenin destruction complex, ILKAP participates in the Wnt signaling pathway.[1][2][3] Inactivation of GSK3β (through phosphorylation at Ser9) leads to the stabilization and nuclear translocation of β-catenin, which then activates TCF/LEF transcription factors to promote the expression of Wnt target genes. ILKAP's ability to dephosphorylate and activate GSK3β can therefore antagonize Wnt signaling.
Function of ILKAP in Health and Disease
Cell Cycle Regulation
ILKAP plays a significant role in controlling cell cycle progression. The expression level of cyclin D1, a crucial regulator of the G1 to S phase transition, is inversely correlated with ILKAP protein levels.[2] Overexpression of ILKAP leads to an increase in the proportion of cells in the G1 phase, while its suppression via siRNA promotes entry into the S phase.[2] This suggests that ILKAP acts as a negative regulator of cell cycle progression.
Anchorage-Independent Growth and Cancer
A hallmark of cellular transformation and tumorigenicity is the ability of cells to grow in an anchorage-independent manner. ILKAP has been shown to inhibit the anchorage-independent growth of cancer cells, such as the LNCaP prostate carcinoma cell line.[2] This tumor-suppressive function underscores the importance of ILKAP in preventing oncogenic transformation. Conversely, reduced ILKAP expression or function may contribute to cancer progression.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on ILKAP function.
Table 1: Effect of ILKAP on Protein Phosphatase and Kinase Activity
| Experiment | Cell Line | Condition | Fold Change in Activity | Reference |
| ILKAP-inducible PP2C activity | HEK 293 | Muristerone induction | ~2.5-fold increase | [1] |
| ILK1 immune complex kinase activity | LNCaP | ILKAP overexpression | Suppression | [2] |
| GSK3β (Ser9) phosphorylation | HEK 293 | ILKAP induction | Strong inhibition | [1][3] |
| PKB/Akt (Ser473) phosphorylation | HEK 293 | ILKAP induction | No effect | [1][3] |
Table 2: Impact of ILKAP on Cell Behavior
| Experiment | Cell Line | Condition | Quantitative Outcome | Reference |
| Anchorage-independent growth | LNCaP | Stromal CM + Androgen | 80-fold increase in colonies | [6] |
| Anchorage-independent growth | LNCaP | URI overexpression | Smaller colony size (p < 0.0001) | [7] |
| Cell Cycle Analysis | LNCaP | ILKAP overexpression | Increased proportion of cells in G1 | [2] |
| Cell Cycle Analysis | LNCaP | ILKAP siRNA | Increased entry of cells into S phase | [2] |
| Tcf/Lef Reporter Gene (TOPFlash) Assay | HEK 293 | ILKAP induction | 50-70% inhibition | [1] |
Detailed Experimental Protocols
Protein Phosphatase Activity Assay
This protocol is adapted for measuring ILKAP's phosphatase activity from cell lysates.
Materials:
-
HEK 293 cells with inducible ILKAP expression
-
Muristerone A
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
PKA-phosphorylated 32P-labelled myelin basic protein (MBP) as substrate
-
Okadaic acid (OA) and EGTA
-
Scintillation counter and vials
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture HEK 293 cells with the inducible ILKAP expression system.
-
Induce ILKAP expression by treating cells with 1 µM muristerone A for 36 hours. A control group should be left untreated.
-
Harvest cells, wash with cold PBS, and lyse in a suitable lysis buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Set up the phosphatase reaction in a microfuge tube containing the cell lysate, OA, and EGTA to inhibit other phosphatases.
-
Initiate the reaction by adding the 32P-labelled MBP substrate.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the protein.
-
Centrifuge to pellet the precipitated protein and carefully remove the supernatant containing the released 32P-phosphate.
-
Measure the radioactivity in the supernatant using a scintillation counter.
-
Calculate the phosphatase activity as the amount of 32P released per unit of time per amount of total protein in the lysate.
Co-immunoprecipitation of ILKAP and ILK
This protocol describes the co-immunoprecipitation of endogenous ILK with overexpressed V5-tagged ILKAP.
Materials:
-
HEK 293 cells transfected with a V5-ILKAP expression vector
-
Lysis buffer (non-denaturing, e.g., Triton X-100 based) with protease inhibitors
-
Anti-V5 antibody
-
Protein A/G agarose beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Anti-ILK antibody for Western blotting
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Transfect HEK 293 cells with the V5-ILKAP expression vector and culture for 24-48 hours.
-
Lyse the cells in a non-denaturing lysis buffer on ice.
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C, then centrifuge and collect the supernatant.
-
Incubate the pre-cleared lysate with an anti-V5 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
-
Pellet the beads by centrifugation and wash them 3-5 times with cold wash buffer.
-
Elute the immunoprecipitated proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform Western blotting using an anti-ILK antibody to detect the co-immunoprecipitated ILK.
siRNA-Mediated Knockdown of ILKAP
This protocol details the procedure for silencing endogenous ILKAP expression using short interfering RNA (siRNA).
Materials:
-
Target cells (e.g., LNCaP)
-
ILKAP-specific siRNA and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM reduced-serum medium
-
Culture medium
-
qRT-PCR reagents for knockdown validation
-
Antibodies for Western blot validation
Procedure:
-
Seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
On the day of transfection, dilute the ILKAP siRNA and control siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow complex formation.
-
Add the siRNA-lipid complexes to the cells in fresh culture medium.
-
Incubate the cells for 24-72 hours.
-
Validate the knockdown efficiency at the mRNA level using qRT-PCR and at the protein level using Western blotting.
Anchorage-Independent Growth (Soft Agar) Assay
This protocol is for assessing the effect of ILKAP on the anchorage-independent growth of cancer cells.
Materials:
-
Cancer cell line (e.g., LNCaP) with stable ILKAP expression or control
-
Agar
-
2X cell culture medium
-
Fetal bovine serum (FBS)
-
6-well plates
-
Crystal violet solution
Procedure:
-
Prepare a base layer of 0.6% agar in complete medium and pour it into 6-well plates. Allow it to solidify.
-
Trypsinize and count the cells.
-
Prepare a top layer of 0.3% agar in complete medium and cool it to 40°C.
-
Resuspend the cells in the top agar solution at a density of 5,000-10,000 cells per well.
-
Carefully layer the cell-agar suspension on top of the base layer.
-
Incubate the plates at 37°C in a humidified incubator for 2-4 weeks, feeding the colonies with a small amount of medium every few days.
-
After the incubation period, stain the colonies with crystal violet solution.
-
Count the number of colonies and measure their size using a microscope and imaging software.
Conclusion
ILKAP is a pivotal protein phosphatase that exerts significant control over fundamental cellular processes through its regulation of the ILK signaling pathway. Its role in cell cycle control and suppression of anchorage-independent growth positions it as a key player in tumor suppression. The detailed methodologies and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals aiming to further elucidate the function of ILKAP and explore its therapeutic potential. Future investigations into the broader substrate profile of ILKAP and its involvement in other signaling networks will undoubtedly provide deeper insights into its biological significance and its role in human disease.
References
- 1. Modulation of integrin signal transduction by ILKAP, a protein phosphatase 2C associating with the integrin-linked kinase, ILK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ILKAP regulates ILK signaling and inhibits anchorage-independent growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of integrin signal transduction by ILKAP, a protein phosphatase 2C associating with the integrin-linked kinase, ILK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Over‐expression of cyclin D1 regulates Cdk4 protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ILKAP - Wikipedia [en.wikipedia.org]
- 6. Soluble factors derived from stroma activated androgen receptor phosphorylation in human prostate LNCaP cells: Roles of ERK/MAP kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
